1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220038-11-8
VCID: VC2930241
InChI: InChI=1S/C11H22N2O.2ClH/c14-11-5-8-13(9-11)7-4-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H
SMILES: C1CCNC(C1)CCN2CCC(C2)O.Cl.Cl
Molecular Formula: C11H24Cl2N2O
Molecular Weight: 271.22 g/mol

1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

CAS No.: 1220038-11-8

Cat. No.: VC2930241

Molecular Formula: C11H24Cl2N2O

Molecular Weight: 271.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride - 1220038-11-8

Specification

CAS No. 1220038-11-8
Molecular Formula C11H24Cl2N2O
Molecular Weight 271.22 g/mol
IUPAC Name 1-(2-piperidin-2-ylethyl)pyrrolidin-3-ol;dihydrochloride
Standard InChI InChI=1S/C11H22N2O.2ClH/c14-11-5-8-13(9-11)7-4-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H
Standard InChI Key SVXJCWAYBIUJRH-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCN2CCC(C2)O.Cl.Cl
Canonical SMILES C1CCNC(C1)CCN2CCC(C2)O.Cl.Cl

Introduction

Chemical Identity and Basic Properties

1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a crystalline solid with two nitrogen-containing heterocycles connected by an ethylene bridge. The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form.

Identification Parameters

The compound can be identified through several standard chemical identifiers as summarized in Table 1.

ParameterValue
Chemical FormulaC₁₁H₂₄Cl₂N₂O
CAS Registry Number1220038-11-8
MDL NumberMFCD13561610
ChemSpider ID25075252
Average Mass271.226 g/mol
Monoisotopic Mass270.126569 g/mol

Table 1: Chemical identifiers for 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Nomenclature

The compound is known by several systematic and alternative names:

  • 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride (primary name)

  • 1-(2-piperidin-2-ylethyl)pyrrolidin-3-ol dihydrochloride

  • 3-Pyrrolidinol, 1-[2-(2-piperidinyl)ethyl]-, hydrochloride (1:2)

Structural Features

Molecular Structure

The compound consists of a pyrrolidin-3-ol ring connected via an ethyl linker to a piperidine ring at the 2-position. The dihydrochloride form indicates that both nitrogen atoms are protonated, with two chloride counter-ions.

Chemical Representation

Various chemical notation systems are used to represent the structure of this compound:

Notation SystemRepresentation
SMILESC1CNCCC1CCN2CCC(C2)O.Cl.Cl
InChIInChI=1S/C11H22N2O.2ClH/c14-11-4-8-13(9-11)7-3-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H
InChIKeyNPVIMZAQFPDTLY-UHFFFAOYSA-N

Table 2: Chemical representation of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Stereochemistry

The compound contains one stereogenic center at the C-3 position of the pyrrolidinol ring. Unless specifically synthesized as a single enantiomer, the compound typically exists as a racemic mixture .

Physical Properties

Appearance and Solubility

1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is typically a white to off-white crystalline solid. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical applications and biological testing.

Stability Parameters

ParameterValue
Storage TemperatureRecommended at 2-8°C
StabilityRelatively stable under normal conditions
HygroscopicityModerately hygroscopic
Light SensitivityStore protected from light

Table 3: Stability parameters for 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Synthesis and Preparation

General Synthetic Routes

The synthesis of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically involves a multi-step process. One common approach involves:

  • Preparation of protected 3-pyrrolidinol derivatives

  • N-alkylation with an appropriate 2-piperidinylethyl halide

  • Deprotection steps

  • Salt formation with hydrochloric acid

Chemical Reactivity

Functional Group Analysis

The compound contains several reactive functional groups:

  • Secondary alcohol (hydroxyl group on the pyrrolidine ring)

  • Tertiary amine (pyrrolidine nitrogen)

  • Secondary amine (piperidine nitrogen in the salt form)

These functional groups provide potential sites for chemical modifications and reactions that can be utilized for derivatization or structure-activity relationship studies.

Common Reactions

Reactions typical for this compound include:

  • Oxidation of the hydroxyl group

  • N-acylation of the amine functionalities

  • Alkylation reactions

  • Cyclization reactions

These transformation options provide pathways for creating derivative compounds with modified properties.

Spectroscopic Characterization

Spectral Data

The spectroscopic characterization of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically includes:

  • NMR spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • UV-visible spectroscopy

While specific spectral data for this compound is limited in the available literature, similar compounds exhibit characteristic NMR signals for the methylene groups of the pyrrolidine and piperidine rings, as well as specific shifts for the protons adjacent to the nitrogen atoms and hydroxyl group.

Research Applications

Current Research Areas

1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is primarily used in research settings as:

  • A chemical building block for more complex structures

  • A reference compound for analytical studies

  • A potential lead compound for developing CNS-active agents

  • A tool for investigating structure-activity relationships in heterocyclic chemistry

Therapeutic AreaPotential Applications
Central Nervous SystemDepression, anxiety, cognitive enhancement
Respiratory SystemAsthma, allergic conditions
GastrointestinalAcid-related disorders
CardiovascularPotential vascular effects

Table 4: Potential therapeutic applications based on structural features

Comparative Analysis

Related Compounds

Several structural analogs of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride have been described:

CompoundStructural DifferenceCAS Number
1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloridePiperidine substitution at 4-position1219961-05-3
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochlorideDirect connection without ethyl linker1220019-95-3
4-(1-Piperidinyl)-3-pyrrolidinol dihydrochlorideDifferent regioisomer1659289-06-1

Table 5: Structural analogs of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Structure-Activity Relationships

The subtle structural differences between these related compounds can significantly impact their biological properties:

  • The position of substitution on the piperidine ring (2- vs. 4-position) affects receptor binding profiles

  • The length of the linking chain between heterocycles influences conformational flexibility

  • The regiochemistry of the hydroxyl group on the pyrrolidine ring modulates hydrogen bonding capacity

These structure-activity relationships are critical for understanding the potential biological roles of these compounds and for guiding further synthetic modifications.

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